molecular formula C14H8BrClN2O B5851498 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5851498
M. Wt: 335.58 g/mol
InChI Key: ZCHQEQBYZBCIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The purpose of

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has not been fully elucidated. However, various studies have suggested that the compound exerts its biological activities by interacting with specific molecular targets. For instance, a study conducted by M. S. Zaman et al. (2014) suggested that the compound may exert its antimicrobial activity by inhibiting the growth of bacterial and fungal cells. Similarly, a study conducted by S. A. Kumbhar et al. (2013) suggested that the compound may exert its antitubercular activity by inhibiting the growth of Mycobacterium tuberculosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole have been studied in various in vitro and in vivo models. For instance, a study conducted by A. K. Chakraborty et al. (2018) evaluated the cytotoxicity of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in human breast cancer cells. The results indicated that the compound exhibited significant cytotoxicity against the tested cells. Similarly, a study conducted by S. A. Kumbhar et al. (2013) evaluated the acute toxicity of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in rats. The results indicated that the compound was relatively safe at low doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its broad range of biological activities. The compound has been reported to exhibit promising antimicrobial, anticancer, antitubercular, and anti-inflammatory activities, making it a versatile tool for various research fields. However, one of the main limitations of using this compound in lab experiments is its relatively high cost and low availability. The synthesis of this compound involves multiple steps and requires specialized equipment and reagents, making it challenging for researchers with limited resources to obtain.

Future Directions

The potential applications of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in various fields have sparked significant interest in the scientific community, leading to numerous ongoing research studies. Some of the future directions for research on this compound include:
1. Exploring the potential applications of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in materials science, such as the development of novel sensors and catalysts.
2. Investigating the mechanism of action of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in various biological systems to gain a better understanding of its molecular targets and pathways.
3. Developing novel derivatives of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole with improved biological activities and lower toxicity.
4. Evaluating the potential applications of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in agriculture, such as the development of novel pesticides and herbicides.
5. Investigating the pharmacokinetics and pharmacodynamics of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in various animal models to assess its safety and efficacy for potential clinical use.
Conclusion:
In conclusion, 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 2-bromobenzoic acid and 2-chlorobenzohydrazide in the presence of phosphorus oxychloride and pyridine. This compound has been extensively studied for its potential applications in medicinal chemistry and has been reported to exhibit promising antimicrobial, anticancer, antitubercular, and anti-inflammatory activities. The mechanism of action of this compound has not been fully elucidated, but various studies have suggested that it may exert its biological activities by interacting with specific molecular targets. The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. One of the main advantages of using this compound in lab experiments is its broad range of biological activities, while one of the main limitations is its relatively high cost and low availability. Finally, some of the future directions for research on this compound include exploring its potential applications in materials science, developing novel derivatives with improved biological activities, and investigating its pharmacokinetics and pharmacodynamics in various animal models.

Synthesis Methods

The synthesis of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 2-bromobenzoic acid and 2-chlorobenzohydrazide in the presence of phosphorus oxychloride and pyridine. This reaction leads to the formation of an intermediate compound, which is further reacted with acetic anhydride and acetic acid to yield the final product. The synthesis of this compound has been reported in various research articles, including "Synthesis and Biological Evaluation of Some Novel 1,2,4-Oxadiazole Derivatives" by M. S. Zaman et al. (2014) and "Synthesis and Antimicrobial Activity of 5-(Substituted phenyl)-1,3,4-oxadiazole-2-thiol Derivatives" by S. A. Kumbhar et al. (2013).

Scientific Research Applications

5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit promising antimicrobial, anticancer, antitubercular, and anti-inflammatory activities. For instance, a study conducted by M. S. Zaman et al. (2014) evaluated the antimicrobial activity of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole and its derivatives against various bacterial and fungal strains. The results indicated that the compound exhibited significant antimicrobial activity against all tested strains. Similarly, a study conducted by S. A. Kumbhar et al. (2013) evaluated the antitubercular activity of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole and its derivatives. The results indicated that the compound exhibited significant antitubercular activity against Mycobacterium tuberculosis.

properties

IUPAC Name

5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-11-7-3-1-5-9(11)14-17-13(18-19-14)10-6-2-4-8-12(10)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHQEQBYZBCIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

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